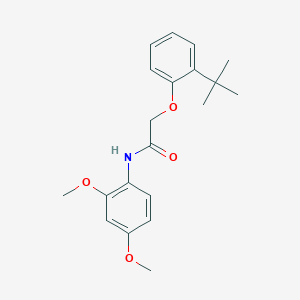

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions tailored to introduce specific functional groups into the molecular structure. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding the product with an efficiency of over 85% under optimized conditions (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography, NMR (nuclear magnetic resonance), and DFT (density functional theory) calculations to elucidate the geometric and electronic structure of molecules. For instance, studies on compounds with similar acetamide frameworks have been characterized by FAB mass spectrometry, IR, and NMR spectroscopy, revealing insights into their molecular geometry and the formation of intra- and intermolecular hydrogen bonds (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various transformations, pivotal in synthetic chemistry for creating new molecules. For example, the efficient synthesis of complex molecules often involves multistep reactions, including carbonylation and reductive processes, to incorporate the acetamide functionality into larger molecular frameworks (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Analytical techniques like X-ray crystallography provide detailed information on the crystalline structures, which in turn influences the physical properties of these compounds. For example, the study of crystal structures of similar acetamides reveals the influence of molecular conformation on photochemical reactivity and physical stability (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties of acetamides, including reactivity towards acids, bases, and other reagents, are essential for their application in synthesis and industry. Studies on the chemoselective acetylation of aminophenols to acetamides, for example, highlight the importance of choosing the right catalyst and reaction conditions for achieving desired selectivity and yield (Deepali B Magadum & G. Yadav, 2018).

Applications De Recherche Scientifique

Natural Sources and Bioactivities of Analog Compounds

Research on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs highlights their presence in various organisms and potential bioactivities. These compounds, often found in essential oils, exhibit significant toxicity against a wide range of organisms. The bioactivities of these phenolic compounds, including potential antibacterial, antifungal, and antiviral effects, suggest their importance in natural defense mechanisms and possible applications in biocontrol or pharmaceuticals (Zhao et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), such as BHT and DBP, have widespread industrial and commercial use. Studies on their environmental occurrence, human exposure, and toxicity reveal their persistence in various environments and potential health risks. These insights into SPAs' environmental and toxicological profiles could inform the assessment and management of related compounds, including 2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, especially regarding their environmental fate and impact (Liu & Mabury, 2020).

Acetamide and Formamide Derivatives: Biological Effects

A comprehensive review of acetamide, formamide, and their derivatives provides a foundation for understanding the biological and environmental implications of related compounds. This includes insights into toxicity, environmental persistence, and potential regulatory concerns, which could be relevant for evaluating 2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide and similar substances (Kennedy, 2001).

Environmental Pollution and Ecotoxicity of Phenolic Compounds

The review on 4-tert-Octylphenol explores its environmental presence and ecotoxicological effects, including endocrine disruption. This reflects the broader concern over phenolic compounds' impact on ecosystems and human health, providing context for assessing the environmental and health implications of structurally related compounds (Olaniyan et al., 2020).

Propriétés

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-11-10-14(23-4)12-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRZNTSHJKPQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)